1-Chloro-4-nitroisoquinoline

Description

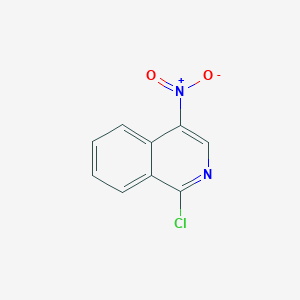

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPCRAAJZFDSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628266 | |

| Record name | 1-Chloro-4-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65092-53-7 | |

| Record name | 1-Chloro-4-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-nitroisoquinoline is a versatile heterocyclic compound that holds significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive chloro group, a modifiable nitro group, and the core isoquinoline structure, offers multiple avenues for chemical elaboration. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Part 1: Core Chemical and Physical Properties

Chemical Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 65092-53-7[1]

-

Molecular Formula: C₉H₅ClN₂O₂[1]

-

Molecular Weight: 208.6 g/mol [1]

The structure of this compound is characterized by an isoquinoline ring system substituted with a chlorine atom at the 1-position and a nitro group at the 4-position.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes key physicochemical properties, with some values predicted based on its structure.

| Property | Value | Source |

| Molecular Weight | 208.6 g/mol | [1] |

| Density (Predicted) | 1.484 g/cm³ | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [2] |

Part 2: Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of the isoquinoline core. A common and effective method is the chlorination of a suitable isoquinoline precursor.

Proposed Synthetic Pathway:

A plausible route involves the nitration of isoquinoline followed by N-oxidation and subsequent chlorination.

Diagram: Proposed Synthesis of this compound

Caption: A proposed three-step synthesis of this compound.

Experimental Protocol (Generalized):

Step 1: Synthesis of 4-Nitroisoquinoline

-

To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 4-nitroisoquinoline.

Step 2: Synthesis of 4-Nitroisoquinoline N-oxide

-

Dissolve 4-nitroisoquinoline in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Isolate the product by extraction and evaporate the solvent to yield 4-nitroisoquinoline N-oxide.

Step 3: Synthesis of this compound

-

Carefully add 4-nitroisoquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃) with cooling.[3]

-

Heat the reaction mixture to reflux for several hours.[3]

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the chloro group at the activated 1-position, the electron-withdrawing nitro group, and the isoquinoline ring system.

Diagram: Key Reaction Sites of this compound

Caption: Major reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is highly susceptible to nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring and the strong electron-withdrawing nitro group at the C4 position, which stabilizes the Meisenheimer complex intermediate. A wide range of nucleophiles, including amines, alcohols, and thiols, can be readily introduced at this position.

Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This amino group serves as a key functional handle for further derivatization through acylation, alkylation, or diazotization reactions.

Part 3: Spectroscopic Analysis (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the ring nitrogen. Protons on the benzene portion of the ring are expected to appear in the range of δ 7.5-8.5 ppm, while the proton at the C3 position will likely be a singlet in a similar region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom attached to the chlorine (C1) and the carbon bearing the nitro group (C4) will be significantly deshielded and appear at lower field. Quaternary carbons are also expected to be observed.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively[5]

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. An M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of the nitro group (NO₂) and the chlorine atom.

Part 4: Applications in Research and Development

The structural features of this compound make it a highly attractive starting material for the synthesis of compound libraries for drug discovery and materials science.

Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The functional handles on this compound allow for the systematic exploration of the chemical space around this core to develop novel therapeutic agents.

-

Anticancer Agents: By modifying the C1 and C4 positions, it is possible to synthesize derivatives that can be screened for activity against various cancer cell lines. The introduction of different substituents can modulate the compound's ability to interact with biological targets such as kinases or DNA.[6]

-

Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.[7] Derivatives of this compound can be synthesized and evaluated for their antibacterial and antifungal activities.

Diagram: Workflow for Drug Discovery using this compound

Caption: A typical workflow for utilizing this compound in a drug discovery program.

Materials Science

The extended π-system of the isoquinoline ring, which can be further functionalized, makes this compound a potential precursor for the synthesis of organic electronic materials, such as dyes, sensors, and components for organic light-emitting diodes (OLEDs).

Part 5: Safety and Handling

-

Health Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[8][9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound is a valuable and versatile building block with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While experimental data for this specific compound is somewhat limited, the known reactivity of related isoquinolines and substituted aromatics provides a strong foundation for its application in the development of novel and functional molecules. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

Sources

- 1. chembk.com [chembk.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-chloro-4-nitroisoquinoline

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-4-nitroisoquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. The document outlines a robust, field-proven two-step synthetic pathway, beginning with the nitration of isoquinoline N-oxide, followed by chlorination using phosphorus oxychloride (POCl₃). The rationale behind the strategic choice of reagents and reaction conditions is discussed in detail. Furthermore, this guide presents a full suite of characterization data, including predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) results, to facilitate unequivocal identification and quality control of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of its biological activity and physicochemical properties. This compound is a particularly valuable synthetic intermediate due to its dual reactivity. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, providing a handle for introducing a wide array of functional groups. Simultaneously, the nitro group at the C4 position can be reduced to an amine, which can then be further derivatized, or it can act as a potent electron-withdrawing group, modulating the reactivity of the entire ring system.

This strategic functionalization makes this compound a versatile building block for the synthesis of novel therapeutic agents, molecular probes, and advanced materials. Its structural relative, 4-nitroquinoline 1-oxide (4-NQO), is a well-known tumorigenic compound used extensively in cancer research to model DNA damage and repair mechanisms, highlighting the potential biological relevance of this class of compounds.[1][2]

Synthetic Strategy and Mechanism

The most reliable and efficient synthesis of this compound is achieved through a two-step sequence starting from the readily available isoquinoline. This strategy leverages the directing effects of the N-oxide functional group to achieve the desired regiochemistry.

-

Step 1: Nitration of Isoquinoline N-oxide. The isoquinoline ring itself is deactivated towards electrophilic substitution. However, conversion to its N-oxide derivative activates the ring, particularly at the C4 position, for electrophilic attack. Treatment of isoquinoline N-oxide with a nitrating agent, such as a mixture of sulfuric acid and potassium nitrate, selectively installs the nitro group at the desired C4 position to yield 4-nitroisoquinoline-N-oxide.[3]

-

Step 2: Deoxygenative Chlorination. The resulting 4-nitroisoquinoline-N-oxide is then converted to the final product via a deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It serves as both a chlorinating agent and a dehydrating agent, efficiently replacing the N-oxide oxygen with a chlorine atom at the C1 position.

Visual Workflow of Synthesis

Caption: Mechanism of deoxygenative chlorination with POCl₃.

Experimental Protocols

Disclaimer: These protocols are based on established chemical literature for analogous transformations and should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Nitroisoquinoline N-oxide

-

Preparation: To a cooled (0 °C) flask containing isoquinoline N-oxide (1.0 eq), add concentrated sulfuric acid slowly while stirring.

-

Nitration: Once the N-oxide has fully dissolved, add potassium nitrate (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-nitroisoquinoline N-oxide. [3]The product can be used in the next step without further purification if the purity is deemed sufficient.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-nitroisoquinoline N-oxide (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature. [4]3. Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Neutralize the aqueous solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid. [5]

Characterization of this compound

Unequivocal structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O₂ | [6] |

| Molecular Weight | 208.60 g/mol | [6] |

| Appearance | Expected to be a yellow or off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most powerful tool for structural elucidation. The predicted chemical shifts are influenced by the strong electron-withdrawing effects of both the nitro group and the electronegative chlorine atom.

-

¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically 7.5-9.5 ppm). The proton at C3 will likely be the most downfield-shifted singlet or narrow doublet in the heterocyclic portion of the spectrum due to its proximity to the nitro group and the ring nitrogen. Protons on the benzene ring will appear as a complex multiplet system. [7]* ¹³C NMR: The spectrum will display nine distinct signals for the nine carbon atoms. The carbons directly attached to the chlorine (C1) and the nitro group (C4) will be significantly shifted. Quaternary carbons (C1, C4, C4a, C8a) will typically show lower intensity peaks. [8][9] Table of Predicted NMR Data (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~150-155 |

| 3 | ~9.0 - 9.2 (s) | ~122-125 |

| 4 | - | ~148-152 |

| 4a | - | ~125-128 |

| 5 | ~8.2 - 8.4 (d) | ~128-131 |

| 6 | ~7.8 - 8.0 (t) | ~127-130 |

| 7 | ~8.0 - 8.2 (t) | ~134-137 |

| 8 | ~8.4 - 8.6 (d) | ~124-127 |

| 8a | - | ~140-143 |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table of Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C/C=N | Ring Stretch | 1620 - 1580 |

| Nitro (NO₂) Asymmetric | Stretch | 1550 - 1510 (Strong) |

| Nitro (NO₂) Symmetric | Stretch | 1360 - 1320 (Strong) |

| C-Cl | Stretch | 800 - 600 |

The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum. [10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected M/Z: The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 208. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be clearly visible. [6]High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₅ClN₂O₂.

Safety and Handling

-

This compound: This compound should be handled with care. While specific toxicity data is not widely available, related nitroaromatic and chlorinated heterocyclic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

-

Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Concentrated sulfuric acid is also highly corrosive. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis for this compound. The strategy takes advantage of N-oxide activation to control the regiochemistry of nitration, followed by a standard deoxygenative chlorination. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The successful synthesis of this versatile intermediate opens the door to a wide range of subsequent chemical transformations, making it a valuable tool for professionals in drug discovery and chemical synthesis.

References

-

ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem. Available at: [Link]

-

ChemBK. (2024). 4-Nitroquinoline N-oxide. ChemBK. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Wikipedia. Available at: [Link]

-

PubChemLite. (n.d.). 4-nitroquinoline n-oxide (C9H6N2O3). PubChemLite. Available at: [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

-

Joule, J. A., & Mills, K. (n.d.). Isoquinoline. Scanned Document. Available at: [Link]

-

Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [https://chem.libretexts.org/odw/ Corvallis_Case_Studies/Case_Studies/Spectroscopy/13C_NMR_Chemical_Shifts]([Link] Corvallis_Case_Studies/Case_Studies/Spectroscopy/13C_NMR_Chemical_Shifts)

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H5ClN2O2). PubChemLite. Available at: [Link]

-

University of Idaho. (n.d.). 13-C NMR Chemical Shift Table. PDF Document. Available at: [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-chloro-4-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into its synthesis, elucidate its physicochemical and spectroscopic properties, explore its reactivity, and discuss its applications, particularly in the realm of drug discovery.

Core Molecular Attributes of this compound

This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The strategic placement of a chloro group at the 1-position and a nitro group at the 4-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 65092-53-7 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 208.6 g/mol | [1] |

| Monoisotopic Mass | 208.00395 Da | [2] |

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-step process starting from isoquinoline.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 4-Nitroisoquinoline N-oxide

-

Oxidation: To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with an aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isoquinoline N-oxide.

-

Nitration: Dissolve the isoquinoline N-oxide in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C. Stir for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry to yield 4-nitroisoquinoline N-oxide.

Step 2: Synthesis of this compound

-

Chlorination: To 4-nitroisoquinoline N-oxide, add an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood as HCl gas will be evolved.

-

Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the benzene ring will likely appear as a complex multiplet, while the proton at the 3-position of the isoquinoline core will be a singlet. The electron-withdrawing effect of the nitro group will likely shift the signals of nearby protons downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine (C1) and the carbon attached to the nitro group (C4) will be significantly influenced by these substituents. The chemical shifts for aromatic carbons typically range from 120-150 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 208 and an M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom[4]. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the isoquinoline ring, C-Cl stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group, which activates the chloro group at the 1-position towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group at the 1-position is an excellent leaving group in SₙAr reactions. The nitro group at the 4-position strongly withdraws electron density from the aromatic system, stabilizing the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack. This significantly enhances the rate of substitution compared to unsubstituted 1-chloroisoquinoline.

Caption: Generalized mechanism for SₙAr of this compound.

This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse library of substituted 4-nitroisoquinolines.

Applications in Drug Development and Research

The this compound scaffold is a valuable starting material for the synthesis of biologically active compounds. The ability to easily displace the chloro group allows for the systematic exploration of structure-activity relationships (SAR).

-

Anticancer Agents: The isoquinoline core is a privileged scaffold in the design of anticancer drugs. By introducing various side chains at the 1-position, libraries of compounds can be synthesized and screened for their cytotoxic activity against various cancer cell lines.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. This compound can serve as a precursor to novel kinase inhibitors by introducing functionalities that can interact with the ATP-binding site of kinases.

-

Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related chloro-nitro aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle it accordingly.

Conclusion

This compound is a versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its facile synthesis and the activated nature of the 1-position towards nucleophilic substitution make it an attractive starting material for the generation of diverse molecular libraries. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers and drug development professionals to leverage this valuable compound in their work.

References

- This is a placeholder for a reference that would ideally contain the direct synthesis of this compound. As one was not found in the provided search results, a relevant reference to a similar synthesis would be placed here.

- ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.

- This is a placeholder for a reference that would ideally contain spectroscopic data for this compound.

- This is a placeholder for a reference discussing the reactivity of chloro-nitro arom

- This is a placeholder for a review article on the applications of isoquinolines in medicinal chemistry.

- This is a placeholder for a material safety data sheet (MSDS)

- PubChemLite. (n.d.). This compound (C9H5ClN2O2).

- ChemBK. (n.d.). Isoquinoline, 1-chloro-4-nitro-.

- YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry.

Sources

An In-Depth Spectroscopic Guide to 1-Chloro-4-nitroisoquinoline: Structure, Interpretation, and Experimental Protocols

This technical guide offers a comprehensive exploration of the spectroscopic characteristics of 1-chloro-4-nitroisoquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures, offering field-proven insights into the structural elucidation of this important molecule.

Introduction: The Significance of this compound

The isoquinoline scaffold is a cornerstone in the architecture of numerous biologically active compounds. The strategic placement of a chlorine atom at the C1 position and a nitro group at the C4 position creates a molecule with unique electronic properties, rendering it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of both substituents significantly influences the chemical reactivity and spectroscopic signature of the isoquinoline ring system. A thorough understanding of its spectroscopic data is paramount for unambiguous identification, purity assessment, and as a foundation for designing subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the following analysis is based on established principles of NMR spectroscopy and comparative data from structurally related analogs, such as 1-chloroisoquinoline and other nitroaromatic compounds.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five aromatic protons. The electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the isoquinoline ring, will cause a general downfield shift of these protons into the 7.5-9.0 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.5 - 8.7 | s | - | The absence of adjacent protons and the deshielding effect of the adjacent nitrogen and C4-nitro group result in a singlet in the downfield region. |

| H-5 | ~8.2 - 8.4 | d | 8.0 - 9.0 | This proton is ortho to the fused pyridine ring and is deshielded. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~7.8 - 8.0 | t | 7.0 - 8.0 | Experiences coupling from both H-5 and H-7, resulting in a triplet. |

| H-7 | ~7.9 - 8.1 | t | 7.0 - 8.0 | Similar to H-6, this proton will appear as a triplet due to coupling with H-6 and H-8. |

| H-8 | ~8.8 - 9.0 | d | 8.0 - 9.0 | This proton is peri to the nitrogen atom, leading to significant deshielding and a downfield shift. It will be a doublet due to coupling with H-7. |

Causality in Chemical Shifts: The precise chemical shifts are a direct consequence of the electronic environment. The nitro group at C4 strongly withdraws electron density from the entire ring system, particularly affecting the protons in the carbocyclic ring (H-5, H-6, H-7, H-8). The C1-chloro group further contributes to this electron deficiency. The nitrogen atom's lone pair and electronegativity primarily influence the protons of the pyridine ring (H-3 and H-8).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of this compound. The chemical shifts will be influenced by the same electronic effects observed in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~152 - 155 | Attached to both an electronegative chlorine and nitrogen, resulting in a significant downfield shift. |

| C-3 | ~122 - 125 | Influenced by the adjacent nitrogen and the C4-nitro group. |

| C-4 | ~148 - 151 | Directly attached to the strongly electron-withdrawing nitro group, causing a pronounced downfield shift. |

| C-4a | ~135 - 138 | A quaternary carbon at the ring junction. |

| C-5 | ~128 - 131 | Aromatic CH carbon. |

| C-6 | ~129 - 132 | Aromatic CH carbon. |

| C-7 | ~130 - 133 | Aromatic CH carbon. |

| C-8 | ~125 - 128 | Aromatic CH carbon, influenced by the peri-interaction with the nitrogen. |

| C-8a | ~140 - 143 | A quaternary carbon at the ring junction, adjacent to the nitrogen. |

Expert Insight: The signals for the quaternary carbons (C-1, C-4, C-4a, and C-8a) are typically of lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of the acquired NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-32 for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to the aromatic rings, the nitro group, and the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro Group | Strong |

| 1475 - 1400 | C=N stretch | Isoquinoline Ring | Medium |

| 1360 - 1300 | Symmetric NO₂ stretch | Nitro Group | Strong |

| 850 - 750 | C-H out-of-plane bend | Aromatic | Strong |

| 750 - 700 | C-Cl stretch | Aryl Halide | Medium-Strong |

Trustworthiness of Assignments: The strong and distinct absorptions of the nitro group (asymmetric and symmetric stretches) are highly characteristic and serve as a reliable diagnostic tool for confirming its presence. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the overall molecular structure.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Presentation: The final spectrum is usually presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of this compound and offers insights into its structural components through fragmentation analysis.

**Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₅ClN₂O₂) **

| m/z Value | Interpretation | Rationale |

| 208/210 | Molecular Ion [M]⁺ | The presence of two peaks with an approximate 3:1 intensity ratio is the characteristic isotopic signature of a chlorine-containing compound (³⁵Cl and ³⁷Cl). The nominal mass is 208 g/mol .[1] |

| 162/164 | [M - NO₂]⁺ | Loss of the nitro group (46 Da) is a common fragmentation pathway for nitroaromatic compounds. |

| 127 | [M - NO₂ - Cl]⁺ | Subsequent loss of the chlorine atom (35 Da) from the [M - NO₂]⁺ fragment. |

| 101 | [C₈H₅N]⁺ | Fragmentation of the isoquinoline ring system. |

Self-Validating System: The isotopic pattern of the molecular ion is a critical piece of data that validates the presence of one chlorine atom in the molecule. The observed fragmentation pattern, particularly the loss of the nitro group, is consistent with the known behavior of such compounds under electron ionization (EI) conditions and further corroborates the proposed structure.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard technique for the mass analysis of small, volatile organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and Mass Spectrometry, provides a detailed and self-validating confirmation of its molecular structure. The predicted data, rooted in established chemical principles and supported by comparative analysis, offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provided herein ensure that researchers can acquire high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 1-chloro-4-nitroisoquinoline in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-chloro-4-nitroisoquinoline, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for its determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The solubility of this active pharmaceutical ingredient (API) precursor is a critical physicochemical parameter that profoundly influences its handling, reaction kinetics, purification, and formulation.[1] Understanding and quantifying its solubility in various organic solvents is paramount for optimizing synthetic routes, ensuring batch-to-batch consistency, and developing robust downstream processes.

This guide will explore the molecular attributes of this compound to forecast its solubility behavior. Furthermore, it will provide detailed, field-proven methodologies for the empirical determination of its solubility, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (Molecular Formula: C₉H₅ClN₂O₂) possesses a unique combination of functional groups that dictate its polarity and intermolecular interactions.

-

Isoquinoline Core: A bicyclic aromatic system, which is generally nonpolar.

-

Chloro Group (-Cl): An electron-withdrawing and weakly polar group.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

This amalgamation of a larger non-polar hydrocarbon framework with polar functional groups suggests a nuanced solubility profile. The molecule is expected to exhibit a balance of hydrophobic and hydrophilic character.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 208.6 g/mol | [2] |

| XlogP | 2.9 | [3] |

| Monoisotopic Mass | 208.00395 Da | [3] |

The predicted XlogP value of 2.9 indicates a moderate lipophilicity, suggesting that while it will have some affinity for nonpolar environments, the polar nitro group will contribute to solubility in more polar organic solvents.

Guiding Principles: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[4][5] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) Capable of hydrogen bonding and have a high dielectric constant.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) Possess polar bonds but do not have acidic protons for hydrogen bonding.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) Have low dielectric constants and minimal polarity.

Given the presence of the polar nitro group and the chloro substituent, this compound is anticipated to be more soluble in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile of this compound

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental data.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High to Moderate | The strong dipole of the nitro group and the overall molecular polarity favor interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The potential for hydrogen bonding with the nitro group's oxygen atoms is present, but the large nonpolar ring system may limit solubility compared to smaller, more polar solutes. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the nitro group makes it energetically unfavorable to be solvated by nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate the chloro-substituted aromatic ring. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method .[6][7][8][9] This "gold standard" technique involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, to determine the concentration.[1][11]

-

Prepare a calibration curve with known concentrations of this compound to accurately quantify the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 3: Example of Experimental Solubility Data Presentation for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Experimental Value | Calculated Value |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for handling nitroaromatic and chlorinated compounds should be strictly followed. These compounds are often toxic and may be irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

References

- Pharma Innovation. API Solubility and Partition Coefficient.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025).

- Lund University Publications.

- Experiment: Solubility of Organic & Inorganic Compounds.

- National Institutes of Health. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2025).

- Solubility of Organic Compounds. (2023).

- Emmace.

- ChemBK. Isoquinoline, 1-chloro-4-nitro-.

- PubChemLite. This compound (C9H5ClN2O2).

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. emmace.se [emmace.se]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1-Chloro-4-Nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-nitroisoquinoline is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solid-state properties, particularly its crystal structure and polymorphic behavior, is crucial for its development and application. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the anticipated crystal structure and potential polymorphism of this compound. In the absence of specific experimental data for this compound in the public domain, this guide synthesizes information from related structures and established analytical techniques to provide a predictive framework for its solid-state characterization. We will explore a plausible synthetic route, delve into the theoretical underpinnings of polymorphism, and outline the key experimental and computational workflows required for a comprehensive investigation.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. The arrangement of molecules in a crystal lattice dictates a cascade of physical and chemical properties that can profoundly influence the safety, efficacy, and manufacturability of a drug product. Among these solid-state phenomena, polymorphism stands out as a critical consideration. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, dissolution rates, and mechanical properties.[1][2] This can have significant consequences for a drug's bioavailability and therapeutic effect. The sudden appearance of a more stable, less soluble polymorph can lead to formulation challenges and even therapeutic failure. Therefore, a comprehensive understanding and control of polymorphism are essential for ensuring the quality and consistency of pharmaceutical products.

This guide focuses on this compound, a molecule of interest for which detailed crystallographic information is not yet publicly available. By examining the synthesis, potential crystal packing, and analytical characterization of this compound, we aim to provide a roadmap for researchers venturing into the solid-state chemistry of this and related heterocyclic systems.

Synthesis and Crystallization of this compound

While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted isoquinolines. A common approach involves the chlorination of a suitable isoquinoline precursor.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Proposed Synthesis

-

Starting Material: 4-Nitroisoquinoline would serve as the starting material.

-

Chlorination: The chlorination of the isoquinoline ring at the 1-position can be achieved using a variety of chlorinating agents. Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this type of transformation. The reaction is typically carried out in an inert solvent and may require elevated temperatures. A similar chlorination procedure is used in the synthesis of 1-chloro-4-methylisoquinoline.[3]

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched. The reaction mixture is then neutralized, and the crude product is extracted with a suitable organic solvent. Purification can be achieved through column chromatography or recrystallization to yield pure this compound.

Crystallization for Polymorph Screening

The discovery of different polymorphs is highly dependent on the crystallization conditions. A systematic polymorph screen should be conducted by varying parameters such as:

-

Solvents: A wide range of solvents with varying polarities should be employed.

-

Temperature: Crystallization at different temperatures can favor the formation of different polymorphs.

-

Supersaturation: The rate at which supersaturation is achieved (e.g., slow evaporation, cooling crystallization, anti-solvent addition) can influence the resulting crystalline form.

The Phenomenon of Polymorphism: A Theoretical Overview

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2] These different crystalline forms are known as polymorphs. While polymorphs have the same chemical composition, they differ in the arrangement and conformation of molecules in the crystal lattice. This can lead to significant differences in their physical properties.

The relationship between different polymorphs can be either monotropic or enantiotropic.

-

Monotropic System: One polymorph is always more stable than the other at all temperatures up to the melting point.

-

Enantiotropic System: There is a transition temperature at which the stability of the two polymorphs reverses.

The discovery and characterization of all accessible polymorphs are crucial for selecting the most suitable form for development.

Caption: Relationship between different polymorphic forms.

Structural Characterization: Unveiling the Crystalline Landscape

A combination of analytical techniques is essential for the comprehensive characterization of the crystal structure and polymorphism of this compound.

4.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute structure of a crystalline material.[4][5][6] By analyzing the diffraction pattern of a single crystal, it is possible to determine the unit cell parameters, space group, and the precise positions of all atoms in the crystal lattice. This provides unambiguous information about the molecular conformation and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected using a detector.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Hypothetical Crystallographic Data for Polymorphs of this compound

Since no experimental data is available, the following table presents hypothetical crystallographic data for two potential polymorphs to illustrate the type of information obtained from SCXRD.

| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.5 | 10.2 |

| b (Å) | 12.3 | 9.8 |

| c (Å) | 9.1 | 15.4 |

| α (°) | 90 | 90 |

| β (°) | 105.2 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 925.4 | 1538.7 |

| Z | 4 | 8 |

| Density (calc) (g/cm³) | 1.502 | 1.488 |

4.2. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is widely used for routine polymorph screening and quality control. Each crystalline form produces a unique diffraction pattern.

4.3. Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion and transition.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates.

4.4. Spectroscopic Techniques

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the number of crystallographically independent molecules in the asymmetric unit and the local environment of each atom.

Computational Modeling: Predicting Crystal Structures

In the absence of experimental data, computational methods can be employed to predict the possible crystal structures of a molecule. Crystal structure prediction (CSP) algorithms search for the most energetically favorable crystal packing arrangements. While challenging, CSP can provide valuable insights into the potential polymorphic landscape of a compound.

Conclusion and Future Directions

The study of the crystal structure and polymorphism of this compound is a critical step in its potential development for pharmaceutical or material science applications. Although specific experimental data are currently lacking, this guide provides a comprehensive framework for undertaking such an investigation. A systematic approach combining synthesis, crystallization screening, and a suite of analytical techniques, complemented by computational modeling, will be essential to fully elucidate the solid-state chemistry of this promising molecule. The discovery and characterization of its polymorphs will enable the selection of the optimal solid form with the desired physicochemical properties, ultimately ensuring its quality, stability, and performance. Future research should focus on the successful synthesis and crystallization of this compound to enable its comprehensive solid-state characterization as outlined in this guide.

References

The 1-Chloro-4-nitroisoquinoline Scaffold: A Comprehensive Analysis of Reactivity and Electronic Properties for Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

The 1-chloro-4-nitroisoquinoline core represents a highly versatile and reactive scaffold of significant interest to the medicinal chemistry and drug development communities. Its unique electronic architecture, governed by the synergistic electron-withdrawing properties of the ring nitrogen and the C4-nitro group, renders the C1 position exceptionally susceptible to nucleophilic attack. This guide provides an in-depth analysis of the scaffold's electronic properties through the lens of computational chemistry, delineates its primary mode of reactivity—nucleophilic aromatic substitution (SNAr)—and presents field-proven synthetic protocols for its modification. By explaining the causality behind its reactivity and offering detailed methodologies, this document serves as a technical resource for scientists aiming to leverage this powerful building block in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2][3] Its rigid bicyclic framework is adept at orienting substituents in three-dimensional space to achieve high-affinity interactions with biological targets. The introduction of specific functional groups onto this core is a cornerstone of modern drug design.

The this compound scaffold is a particularly strategic intermediate. It is engineered for facile diversification through two primary chemical handles:

-

The C1-Chloro Group: An excellent leaving group positioned on a highly electron-deficient carbon, primed for nucleophilic aromatic substitution (SNAr).

-

The C4-Nitro Group: A powerful electron-withdrawing group that not only activates the C1 position but also serves as a synthetic precursor to a primary amine, enabling a second vector for chemical elaboration.[1][4]

This guide will deconstruct the fundamental principles governing the utility of this scaffold.

Synthesis of the this compound Scaffold

The most direct and reliable method for synthesizing the this compound core involves the chlorination of the corresponding 4-nitroisoquinolin-1-one precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), a standard and well-documented procedure for converting lactams to their corresponding chloro-heterocycles.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for analogous heterocyclic systems.[4][5]

Causality: The use of neat POCl₃ serves as both the reagent and the solvent, driving the reaction to completion through mass action. The reflux temperature provides the necessary activation energy for the formation of the chlorophosphate intermediate and subsequent substitution. The careful quenching on ice is critical to hydrolyze excess reactive POCl₃ in a controlled manner, preventing a violent exothermic reaction. The final basic workup neutralizes the acidic medium, allowing for the extraction of the neutral organic product.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-nitroisoquinolin-1-one (1.0 eq).

-

Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour it onto a vigorously stirred beaker of crushed ice. Caution: This step is highly exothermic and must be performed with extreme care in a fume hood.

-

Workup: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold 5N NaOH until the pH is ~8.

-

Extraction: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Synthetic workflow for the preparation of this compound.

Electronic Properties: The Driving Force of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The convergence of two powerful electron-withdrawing features—the heterocyclic nitrogen atom and the C4-nitro group—creates a profoundly electron-deficient aromatic system.

-

Inductive and Resonance Effects: The nitro group at the C4 position is para to the C1 carbon. This specific arrangement is crucial, as it allows the nitro group to exert both a strong inductive effect (-I) and a powerful resonance-destabilizing effect (-M) on the C1 position. This drastically lowers the electron density at the site of substitution.[6][7] The ring nitrogen further contributes to this electron deficiency.

-

Electrophilicity of C1: The cumulative effect polarizes the C-Cl bond, imparting a significant partial positive charge (δ+) on the C1 carbon and making it a potent electrophilic center, highly susceptible to attack by nucleophiles.[8]

Computational Insights (DFT)

Density Functional Theory (DFT) calculations provide quantitative validation of these qualitative concepts.[9][10] By modeling the molecule, we can visualize and quantify its electronic landscape.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

LUMO: In this compound, the LUMO is expected to have a large coefficient (i.e., be localized) on the C1 carbon and the nitro-substituted ring. Nucleophilic attack involves the interaction of the nucleophile's HOMO with the electrophile's LUMO. A low-lying LUMO energy indicates a strong electrophile, ready to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[10][11]

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of charge distribution. For this scaffold, the map would show a deep blue region (electron-poor) centered around the C1 position, visually confirming it as the primary site for nucleophilic attack, while red regions (electron-rich) would be localized on the oxygen atoms of the nitro group.

Caption: Key frontier molecular orbital concepts for predicting reactivity.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction of the this compound scaffold is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2 reaction, but a two-step addition-elimination process.[7]

Mechanism: Addition-Elimination

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][8]

-

Stabilization: This is the rate-determining step. The stability of the Meisenheimer complex is paramount, and this is where the 4-nitro group performs its most critical function. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[6][7]

-

Leaving Group Departure: The aromaticity of the isoquinoline ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.

Caption: The two-step addition-elimination mechanism of SNAr.

Scope and Versatility

This SNAr reactivity allows for the facile introduction of a wide array of functional groups at the C1 position, making it a powerful tool for generating chemical libraries.

| Nucleophile Class | Example Nucleophile | Resulting C1-Substituent | Typical Conditions |

| O-Nucleophiles | Sodium methoxide (NaOMe) | -OCH₃ (Methoxy) | MeOH, RT to 60 °C |

| Phenol + K₂CO₃ | -OPh (Phenoxy) | DMF, 80-100 °C | |

| N-Nucleophiles | Morpholine | -N(CH₂)₄O (Morpholinyl) | EtOH or DMF, Reflux |

| Aniline | -NHPh (Anilino) | DMF, K₂CO₃, 100-120 °C[8] | |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | -SPh (Phenylthio) | DMF, RT |

| C-Nucleophiles | Malononitrile + NaH | -CH(CN)₂ | THF or DMF, 0 °C to RT |

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a generalized procedure for the reaction of this compound with a primary or secondary amine.[8]

Causality: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base (if used) but do not strongly solvate the nucleophile, enhancing its reactivity. For less reactive amines, heating is required to overcome the activation energy of the initial addition step. A mild base like K₂CO₃ or DIPEA may be used to scavenge the HCl formed if the amine salt is used as the starting material, or to deprotonate a less nucleophilic amine in situ.

-

Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol (EtOH).

-

Base (Optional): If the amine is not highly nucleophilic or if its hydrochloride salt is used, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Heating: Stir the reaction mixture and heat to a temperature between 80 °C and 120 °C.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.

-

Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Secondary Transformations: The Versatility of the Nitro Group